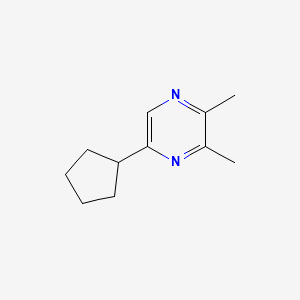
5-Cyclopentyl-2,3-dimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-2,3-dimethylpyrazine is a chemical compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with cyclopentyl and dimethyl groups. Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic substances
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-2,3-dimethylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 2,3-dimethylpyrazine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopentyl-2,3-dimethylpyrazine can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various functionalized pyrazine derivatives .
Scientific Research Applications
5-Cyclopentyl-2,3-dimethylpyrazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flavoring agents, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. Similarly, its antioxidant properties could be linked to its capacity to scavenge free radicals and protect cells from oxidative damage .
Similar Compounds:
2,5-Dimethylpyrazine: Known for its flavoring properties and presence in various foods.
2,3-Dimethylpyrazine: Commonly found in roasted foods and used as a flavor additive.
Tetramethylpyrazine: Found in fermented foods and used in traditional medicine for its therapeutic properties
Uniqueness: this compound stands out due to its unique cyclopentyl substitution, which imparts distinct chemical and biological properties.
Properties
| 73570-40-8 | |
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
5-cyclopentyl-2,3-dimethylpyrazine |
InChI |
InChI=1S/C11H16N2/c1-8-9(2)13-11(7-12-8)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
BCBARLDIFLECEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)



